molecular formula C7H8ClNO3 B576424 3-Amino-4-hydroxybenzoic acid hydrochloride CAS No. 1571-65-9

3-Amino-4-hydroxybenzoic acid hydrochloride

Cat. No.: B576424
CAS No.: 1571-65-9
M. Wt: 189.595
InChI Key: WHQWETPIAIQHFZ-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzoic acid hydrochloride: is a monohydroxybenzoic acid derivative. It is a crystalline compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that 3,4-ahba serves as a precursor for thermostable bioplastics , indicating its role in the synthesis of these materials.

Mode of Action

It’s known that the synthetic pathway of γ-amino acid 3,4-ahba differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids .

Biochemical Pathways

3,4-AHBA is involved in the production of thermostable bioplastics . The production of 3,4-AHBA by a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus has been reported . The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO), indicating that oxygen limitation affects the metabolic pathways involved in 3,4-AHBA production .

Pharmacokinetics

It’s known that the specific productivity of 3,4-ahba increased with decreasing levels of dissolved oxygen (do), suggesting that oxygen levels may influence the bioavailability of 3,4-ahba .

Result of Action

The result of 3,4-AHBA action is the production of thermostable bioplastics . Under oxygen limitation, a recombinant Corynebacterium glutamicum strain KT01 produced 3,4-AHBA with large amounts of amino acids as by-products .

Action Environment

The action of 3,4-AHBA is influenced by environmental factors such as oxygen levels . The specific productivity of 3,4-AHBA was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-hydroxybenzoic acid hydrochloride involves several steps:

Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-4-hydroxybenzoic acid hydrochloride can undergo oxidation reactions to form various derivatives.

    Reduction: The compound can be reduced to form 3-amino-4-hydroxybenzaldehyde.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized derivatives of 3-amino-4-hydroxybenzoic acid.

    Reduction: 3-amino-4-hydroxybenzaldehyde.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-hydroxybenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-amino-4-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQWETPIAIQHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657009
Record name 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-65-9
Record name 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of 3-amino-4-hydroxybenzoic acid hydrochloride described in the provided research?

A1: The research primarily focuses on utilizing this compound as a monomer for synthesizing polymers. Specifically, one study explores its use in the in-situ polymerization with poly(phosphoric acid) to create poly(2,5-benzoxazole)/carbon nanotube composites. [] This suggests the compound's potential in material science and engineering applications.

Q2: How is this compound synthesized according to the provided research?

A2: The research details a three-step synthesis method for 3-amino-4-hydroxybenzoic acid: []

    Q3: What are the claimed advantages of the described synthesis method for 3-amino-4-hydroxybenzoic acid?

    A3: The research paper highlights that the presented three-step synthesis method offers several advantages: []

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